
Ethyl (E)-5,5,5-trifluoro-4-oxopent-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The description of a chemical compound typically includes its IUPAC name, molecular formula, and structural formula. It may also include information about its appearance (solid, liquid, color, etc.) and any distinctive odors .
Synthesis Analysis
Synthesis analysis involves detailing the methods and reactions used to synthesize the compound. This could involve various chemical reactions, purification methods, and yield calculations .Molecular Structure Analysis
Molecular structure analysis often involves techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the spatial arrangement of atoms in the molecule .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes understanding the reactivity of the compound, the conditions under which it reacts, the products formed, and the mechanism of the reaction .Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, density, refractive index, and specific rotation. It also involves understanding the compound’s stability, reactivity, and other chemical properties .Applications De Recherche Scientifique
Photochemical Synthesis
Ethyl 4,4-dimethyl-5-oxopent-2-enoate, closely related to Ethyl (E)-5,5,5-trifluoro-4-oxopent-2-enoate, has been utilized in photochemical syntheses. This compound undergoes E-Z isomerization of the C=C bond, demonstrating its potential in photochemical reaction pathways (Armesto, Gallego & Horspool, 1990).
Cycloaddition Reactions
Ethyl (E)-4,4,4-trifluorobut-2-enoate, a compound similar in structure, undergoes regio- and stereospecific cycloaddition with metallo-azomethine ylides, leading to the synthesis of trifluoromethylpyrrolidines. This highlights the compound's utility in cycloaddition reactions for synthesizing complex molecules (Bonnet-Delpon, Chennoufi & Rock, 2010).
Synthesis of Fluorofuranones
Mixtures of (E)- and (Z)-2-fluoroalk-2-enoates, closely related to Ethyl (E)-5,5,5-trifluoro-4-oxopent-2-enoate, are used in synthesizing 3-fluorofuran-2(5H)-ones. This process involves efficient Z/E photoisomerization and acid-catalyzed cyclization, showcasing the compound's role in synthesizing fluorinated building blocks (Pomeisl, Čejka, Kvíčala & Paleta, 2007).
Intramolecular Cyclization
Ethyl 2-cyano-4,4,4-trifluoro-3-(phenylamino)but-2-enoates, structurally similar to Ethyl (E)-5,5,5-trifluoro-4-oxopent-2-enoate, have been synthesized and used in intramolecular cyclization to produce substituted (trifluoromethyl)quinoline-3-carbonitrile derivatives. This illustrates the compound's utility in complex organic synthesis and cyclization reactions (Darehkordi, Talebizadeh & Anary‐Abbasinejad, 2018).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
ethyl (E)-5,5,5-trifluoro-4-oxopent-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F3O3/c1-2-13-6(12)4-3-5(11)7(8,9)10/h3-4H,2H2,1H3/b4-3+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNOLHQZKHUWIAM-ONEGZZNKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC(=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/C(=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl (E)-5,5,5-trifluoro-4-oxopent-2-enoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(aminomethyl)-N-[(4-fluorophenyl)methyl]-5-methylhexanamide dihydrochloride](/img/structure/B2424930.png)

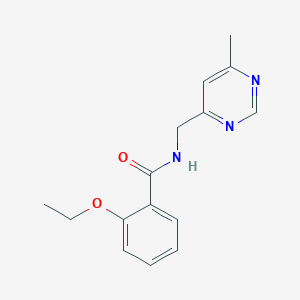
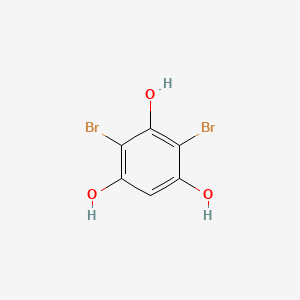
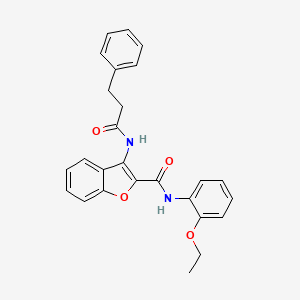
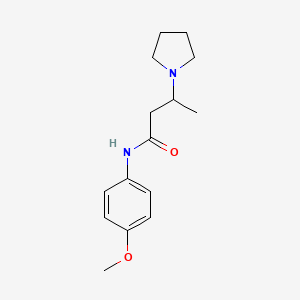
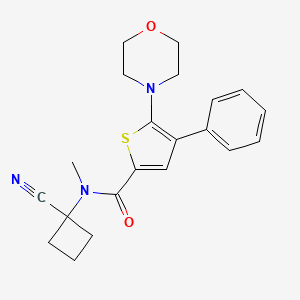
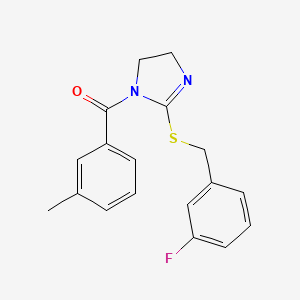
![N-(benzo[d]thiazol-6-yl)-3-((4-chlorophenyl)sulfonyl)propanamide](/img/structure/B2424943.png)
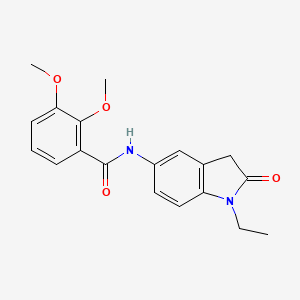
![ethyl 3-[2-(2,4-dimethylbenzoyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-4-yl]benzoate](/img/structure/B2424949.png)

